molecular formula C12H16ClNO2 B8460425 Ethyl 2-butyl-6-chloronicotinate

Ethyl 2-butyl-6-chloronicotinate

Cat. No. B8460425
M. Wt: 241.71 g/mol
InChI Key: VBRFKCCJGQPUJD-UHFFFAOYSA-N
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Patent
US08673938B2

Procedure details

Ethyl 2-butyl-6-oxo-1,6-dihydropyridine-3-carboxylate (450 mg, 2.02 mmol) was stirred in phosphorous oxychloride (10 ml, 30.5 mmol) and heated to 120° C. for 2 hours giving a clear brown solution. The reaction was evaporated and the residue was taken up in EtOAc (25 ml), washed with water (25 ml), saturated brine (25 ml) then dried over MgSO4 filtered and evaporated. Chromatography of the residue (SiO2) eluting with ethyl acetate/isohexane 10-30% gave ethyl 2-butyl-6-chloronicotinate (395 mg, 81%) as a clear oil.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:6][C:7](=O)[CH:8]=[CH:9][C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:2][CH2:3][CH3:4].P(Cl)(Cl)([Cl:19])=O>>[CH2:1]([C:5]1[N:6]=[C:7]([Cl:19])[CH:8]=[CH:9][C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
C(CCC)C=1NC(C=CC1C(=O)OCC)=O
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a clear brown solution
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
WASH
Type
WASH
Details
washed with water (25 ml), saturated brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
Chromatography of the residue (SiO2) eluting with ethyl acetate/isohexane 10-30%

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=C(C(=O)OCC)C=CC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 395 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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